Methylenebis[dimethyl(phenyl)silane]
Overview
Description
Methylenebis[dimethyl(phenyl)silane] is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl groups and methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenebis[dimethyl(phenyl)silane] can be synthesized through the reaction of dimethylphenylsilane with methylene chloride in the presence of a catalyst. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the methylene bridge between the silicon atoms .
Industrial Production Methods: Industrial production of methylenebis[dimethyl(phenyl)silane] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methylenebis[dimethyl(phenyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silicon atoms to their hydride forms.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Halogenated silanes.
Scientific Research Applications
Methylenebis[dimethyl(phenyl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials such as silicone polymers and resins.
Mechanism of Action
The mechanism by which methylenebis[dimethyl(phenyl)silane] exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen and carbon atoms, facilitating the formation of complex molecular structures. The pathways involved include hydrosilylation and cross-coupling reactions, which are essential in organic synthesis .
Comparison with Similar Compounds
- Dimethylphenylsilane
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
Comparison: Methylenebis[dimethyl(phenyl)silane] is unique due to the presence of methylene bridges, which provide additional stability and reactivity compared to similar compounds. For instance, while dimethylphenylsilane and phenylsilane are simpler in structure, methylenebis[dimethyl(phenyl)silane] offers more versatility in chemical reactions and applications .
Properties
IUPAC Name |
[dimethyl(phenyl)silyl]methyl-dimethyl-phenylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Si2/c1-18(2,16-11-7-5-8-12-16)15-19(3,4)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHYZEXRRDTZOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507276 | |
Record name | Methylenebis[dimethyl(phenyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-86-7 | |
Record name | Methylenebis[dimethyl(phenyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.